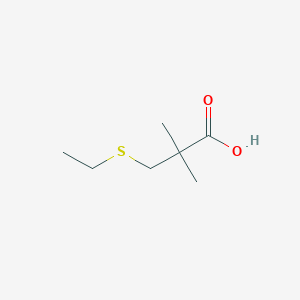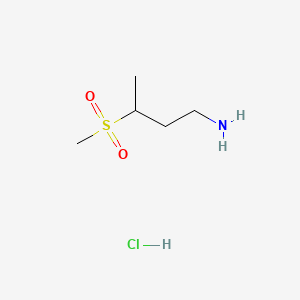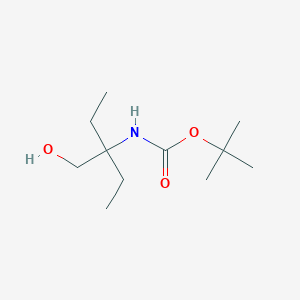
2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole is a compound of significant interest in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,1-difluoroethyl chloride as a starting material, which undergoes a series of reactions to introduce the difluoroethyl group onto the thiazole ring . The ethynyl group can be introduced through a palladium-catalyzed coupling reaction with an appropriate ethynyl precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the thiazole ring.
Substitution: The difluoroethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s metabolic stability, while the ethynyl group can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Contains a difluoroethyl group but differs in the rest of the structure.
Uniqueness
2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole is unique due to the combination of the thiazole ring with both difluoroethyl and ethynyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H5F2NS |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-4-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C7H5F2NS/c1-3-5-4-11-6(10-5)7(2,8)9/h1,4H,2H3 |
InChI Key |
WBYMQKUKCLCVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C#C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)


![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)

![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)








